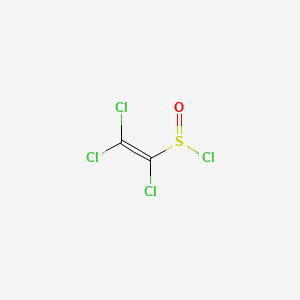

1,2,2-Trichloroethylenesulfinyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,2-Trichloroethylenesulfinyl chloride is an organosulfur compound characterized by the presence of three chlorine atoms and a sulfinyl chloride group attached to an ethylene backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2,2-Trichloroethylenesulfinyl chloride can be synthesized through the chlorination of ethylene derivatives in the presence of catalysts. One common method involves the use of ferric chloride (FeCl₃) as a catalyst to promote the chlorination reaction. The reaction typically occurs at elevated temperatures and under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production .

Analyse Des Réactions Chimiques

Types of Reactions

1,2,2-Trichloroethylenesulfinyl chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl chlorides.

Reduction: Reduction reactions can convert the sulfinyl chloride group to other functional groups.

Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include N-chlorosuccinimide (NCS) and tetrabutylammonium chloride.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines and thiols can react with the chlorine atoms under mild conditions.

Major Products Formed

The major products formed from these reactions include sulfonyl chlorides, sulfonamides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

1,2,2-Trichloroethylenesulfinyl chloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be employed in the modification of biomolecules for research purposes.

Industry: It is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1,2,2-Trichloroethylenesulfinyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfinyl chloride group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,1,2,2-Tetrachloroethane: A related compound with four chlorine atoms attached to an ethane backbone.

Trichloroethylene: Another chlorinated ethylene derivative with different reactivity and applications.

Uniqueness

1,2,2-Trichloroethylenesulfinyl chloride is unique due to the presence of both sulfinyl chloride and multiple chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and industrial processes .

Activité Biologique

1,2,2-Trichloroethylenesulfinyl chloride is a chlorinated compound that has garnered attention for its potential biological activity. This article explores its synthesis, biological mechanisms, toxicological implications, and relevant case studies to provide a comprehensive overview of its biological activity.

This compound is synthesized through the reaction of trichloroethylene with sulfinyl chloride. The resulting compound features a sulfinyl group that can influence its reactivity and biological interactions. Chlorinated compounds often exhibit unique steric and electronic properties due to the presence of chlorine atoms, which can impact their biological activity significantly .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Protein Interaction : The chlorine substituents can alter the binding affinity of the compound to various proteins by inducing steric hindrance or modifying electronic interactions. This can lead to enhanced or diminished biological effects depending on the target protein .

- Toxicological Effects : Similar compounds have been shown to exhibit neurotoxic effects and potential carcinogenicity. For instance, trichloroethylene (TCE), a related compound, has been associated with central nervous system depression and various forms of cancer in epidemiological studies .

- Metabolism : The metabolism of chlorinated compounds often leads to the formation of reactive metabolites that can interact with cellular macromolecules such as DNA and proteins, potentially leading to mutagenic effects .

Case Study: Trichloroethylene Exposure

A notable case study involving trichloroethylene highlights its toxicological profile. Residents exposed to TCE through contaminated water supplies exhibited increased rates of non-Hodgkin lymphoma (NHL). The study found that high levels of occupational exposure were significantly associated with NHL risk, indicating a potential link between chlorinated solvents and cancer .

| Exposure Level | Odds Ratio (OR) | 95% Confidence Interval (CI) |

|---|---|---|

| Highest tertile | 2.5 | 1.1 – 6.1 |

| Cumulative exposure | 2.3 | 1.0 – 5.0 |

This data underscores the need for further research into the long-term effects of exposure to similar compounds like this compound.

Biological Activity Evaluation

In vitro studies evaluating the antimicrobial properties of related chlorinated compounds have shown promising results. For example, modifications in the chemical structure can enhance antibacterial activity against pathogens such as E. coli. The presence of chlorine atoms has been linked to increased potency in these compounds .

Propriétés

Numéro CAS |

50839-13-9 |

|---|---|

Formule moléculaire |

C2Cl4OS |

Poids moléculaire |

213.9 g/mol |

Nom IUPAC |

1,2,2-trichloroethenesulfinyl chloride |

InChI |

InChI=1S/C2Cl4OS/c3-1(4)2(5)8(6)7 |

Clé InChI |

NLBFKDNVKWCPHK-UHFFFAOYSA-N |

SMILES canonique |

C(=C(Cl)Cl)(S(=O)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.